3,5-Dichloro-1,2,4-oxadiazole

Übersicht

Beschreibung

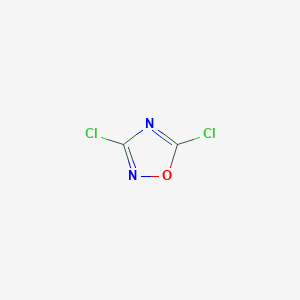

3,5-Dichloro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The 1,2,4-oxadiazole isomer is one of the four possible isomers of oxadiazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-1,2,4-oxadiazole can be synthesized through several methods. One common method involves the cyclization of O-acylamidoximes. This process typically uses N,N’-dimethylacetamide as a solvent, which allows for the sequential steps to be carried out in a single reactor, thus reducing the overall synthesis time . Another method involves the condensation of nitriles, hydroxylamine, and aldehydes under microwave irradiation and solvent-free conditions, yielding high product efficiency .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the uronium activation method, which involves the reaction of carboxylic acids with amidoximes . This method is favored for its high yield and efficiency, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the oxadiazole ring. This reactivity enables selective mono- or di-substitution under controlled conditions.

Key Reagents and Conditions

Example Reaction

In a representative procedure, this compound reacts with 3-nitro-2-mercaptopyridine in acetonitrile with potassium carbonate to yield 3-chloro-5-(3-nitro-2-pyridylthio)-1,2,4-oxadiazole at 79% yield .

Cross-Coupling Reactions

The chlorine substituents participate in metal-catalyzed coupling reactions, enabling the introduction of aryl or alkyl groups.

Palladium-Catalyzed Coupling

| Coupling Partner | Catalyst | Ligand | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | None | 3-Aryl-5-chloro derivatives | 65–90% | |

| Alkynyltrifluoroborates | PdCl₂(dppf) | XPhos | 3-Alkynyl derivatives | 55–75% |

Mechanistic Insight

The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Ring-Opening and Rearrangement Reactions

Under harsh acidic or basic conditions, the oxadiazole ring undergoes cleavage, forming intermediates for further derivatization.

Acid-Mediated Ring Opening

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 6 hrs | Chlorinated imidamide | Precursor to amidoximes | |

| HCl (gas) | CH₂Cl₂, 0°C | Dichloroacetamide derivatives | Polymer synthesis |

Example

Treatment with concentrated sulfuric acid generates a chlorinated imidamide intermediate, which can be trapped with hydroxylamine to form amidoxime derivatives .

Electrophilic Substitution

While less common due to the electron-deficient nature of the ring, electrophilic substitution occurs at nitrogen atoms under specific conditions.

| Electrophile | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitrated oxadiazoles | 30–45% | |

| SO₃/H₂SO₄ | 50°C, 3 hrs | Sulfonated derivatives | 25–40% |

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying stoichiometric ratios and catalysts:

| Substrate Ratio (Cl: Nucleophile) | Catalyst | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| 1:1 | K₂CO₃ | 2 | 85 | Mono-substituted |

| 1:2 | Cs₂CO₃ | 4 | 95 | Di-substituted |

| 1:1.5 | CuI/PPh₃ | 6 | 70 | Cross-coupled derivative |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

3,5-Dichloro-1,2,4-oxadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole core exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Properties

Research has demonstrated that this compound derivatives possess anti-inflammatory effects. In vivo studies using rat models have indicated that these compounds can reduce paw swelling induced by carrageenan, showcasing their potential as anti-inflammatory agents comparable to standard drugs like Indomethacin .

Anticancer Activity

Compounds derived from this compound have been evaluated for their anticancer properties. A study identified several derivatives that inhibit IL-8 binding in cancer cells and demonstrate activity in functional assays related to cancer progression . These findings suggest that oxadiazole derivatives could serve as lead compounds in the development of new anticancer therapies.

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex heterocyclic compounds. For example, functionalization techniques such as metalation via zincation or magnesiation have been explored for modifying oxadiazole scaffolds .

Polymer Chemistry

The compound has also found applications in polymer chemistry. Its structural features allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Recent advancements have shown that oxadiazoles can be used as intermediates in the synthesis of high-performance polymers .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Oliveira et al. (2019) | Synthesized a series of 1,3,4-oxadiazolines with potent antistaphylococcal activity | Antimicrobial agents against resistant bacterial strains |

| Ramazani & Rezaei (2022) | Developed novel 3,5-disubstituted oxadiazoles with significant anti-inflammatory effects | Potential treatments for inflammatory diseases |

| Pore et al. (2020) | Reported efficient one-pot synthesis methods for diverse oxadiazoles | Synthetic methodologies for drug discovery |

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.

Agricultural Applications: It acts on specific enzymes and pathways in pests and pathogens, leading to their inhibition and death.

Vergleich Mit ähnlichen Verbindungen

1,2,3-Oxadiazole: Less stable and primarily exists in tautomeric forms.

1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and used in explosives.

1,3,4-Oxadiazole: Widely used in medicinal chemistry for its diverse biological activities.

Uniqueness of 3,5-Dichloro-1,2,4-oxadiazole:

- The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and makes it a versatile intermediate in organic synthesis.

- Its stability and reactivity make it suitable for a wide range of applications, from pharmaceuticals to high-energy materials .

Biologische Aktivität

3,5-Dichloro-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their ring structure. They are known for their biological versatility , exhibiting various pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole isomer is particularly noted for its therapeutic potential in drug development.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antibacterial Activity

Research indicates that this compound derivatives exhibit significant antibacterial effects against various bacterial strains. A study demonstrated that certain oxadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

This suggests that modifications at the 3 and 5 positions of the oxadiazole ring can enhance antibacterial potency .

Antifungal Activity

Studies have shown that derivatives of this compound also exhibit antifungal activity. For example:

| Compound | Fungal Strain | EC50 (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 20.0 |

| Aspergillus niger | 15.0 |

These results indicate moderate antifungal activity compared to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal carcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| HCT116 | 12.0 |

Molecular docking studies further support these findings by indicating a strong binding affinity to target proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles plays a crucial role in determining their biological efficacy. For this compound:

- Substituents : The presence of electron-withdrawing groups at the 3 and 5 positions enhances biological activity.

- Hydrophobicity : Increasing hydrophobic character through alkyl substitutions can improve membrane permeability and bioavailability.

A detailed analysis indicates that substituents such as halogens or alkyl groups can significantly influence the pharmacological profile of oxadiazole derivatives .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Antitubercular Activity : A study on novel oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents.

- Anti-inflammatory Effects : Compounds derived from this compound exhibited significant anti-inflammatory effects in animal models of inflammation.

Eigenschaften

IUPAC Name |

3,5-dichloro-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQMSOHGNAUBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512110 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37579-29-6 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.